

2-Chloro-4-fluorophenacyl bromide synthesis pathway

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenacyl bromide

Cat. No.: B1610587

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An In-Depth Technical Guide to the Synthesis of **2-Chloro-4-fluorophenacyl bromide**

Executive Summary

2-Chloro-4-fluorophenacyl bromide, with the IUPAC name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. Its halogenated aromatic ketone structure serves as a versatile scaffold for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this key intermediate, grounded in fundamental principles of organic chemistry. As authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles and the causal logic behind critical process choices. The synthesis is approached as a two-stage process: (1) the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to form the requisite acetophenone intermediate, and (2) the subsequent α -bromination of this intermediate to yield the final product. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical data to ensure reproducibility and understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloro-4-fluorophenacyl bromide

The value of **2-Chloro-4-fluorophenacyl bromide** in pharmaceutical synthesis lies in its trifunctional nature. The molecule possesses three distinct points of reactivity that can be selectively addressed: the electrophilic aromatic ring, the reactive carbonyl group, and, most critically, the highly labile α -bromine atom. The bromine acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and the formation of new carbon-heteroatom bonds.^{[3][4]} The presence of both chlorine and fluorine atoms on the phenyl ring also significantly influences the molecule's electronic properties and can enhance the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).^[5] This makes the compound a valuable starting material for building the molecular backbone of numerous APIs.^[6]

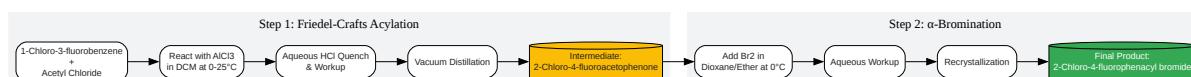
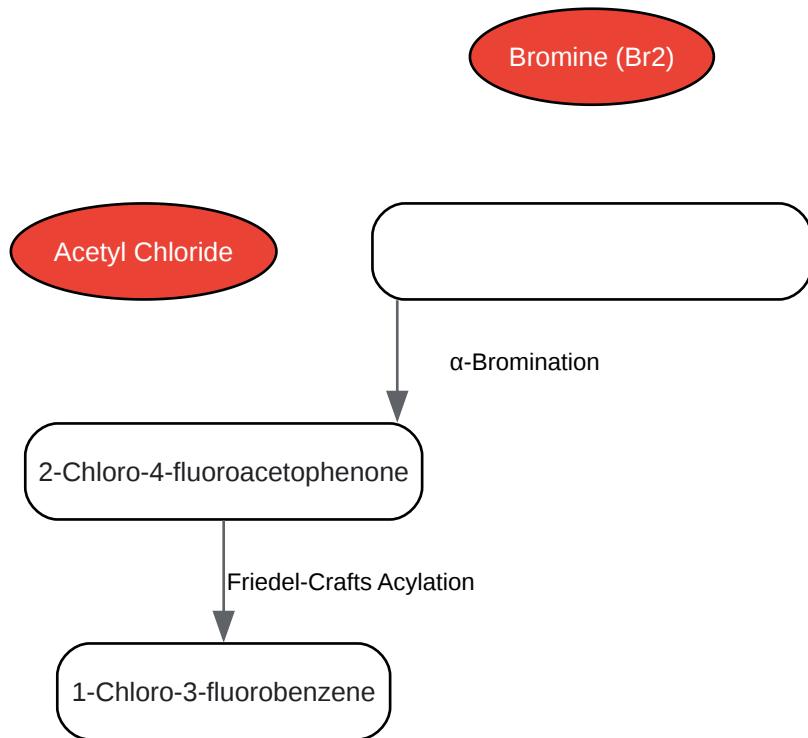
Chemical Profile:

- Compound Name: **2-Chloro-4-fluorophenacyl bromide**
- IUPAC Name: 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone
- CAS Number: 61397-54-4
- Molecular Formula: C₈H₅BrClFO
- Molecular Weight: 251.48 g/mol

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule, **2-Chloro-4-fluorophenacyl bromide**, points to the precursor ketone, 2-chloro-4-fluoroacetophenone. This disconnection breaks the C-Br bond at the α -position, a standard transformation achieved via α -halogenation of a ketone. The 2-chloro-4-fluoroacetophenone intermediate can be further disconnected via a Friedel-Crafts acylation reaction, cleaving the bond between the aromatic ring and the acetyl group. This leads to the commercially available starting material, 1-chloro-3-fluorobenzene, and an acetylating agent such as acetyl chloride.

This analysis establishes a robust and efficient two-step forward synthesis, which is the focus of this guide.



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